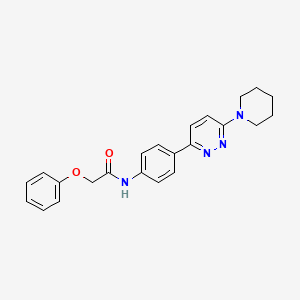

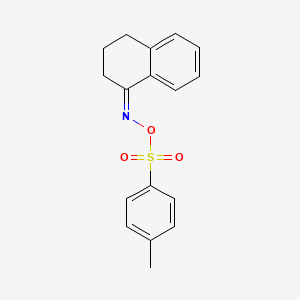

![molecular formula C23H22F3N3O3 B2935567 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-47-2](/img/structure/B2935567.png)

3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

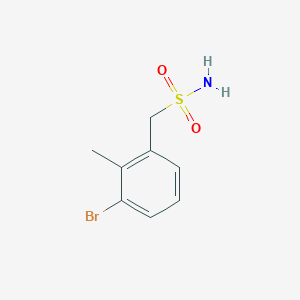

The compound “3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a spirocyclic structure and several functional groups including a trifluoromethyl group and a benzoyl group . These groups can have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. The trifluoromethyl group in this compound is quite electronegative, which could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Crystal Structures

The synthesis and crystal structure analysis of oxaspirocyclic compounds, which are closely related to the chemical structure of interest, reveal intricate details about their molecular configurations. For example, the synthesis of new oxaspirocyclic compounds, including their structural determination via single crystal X-ray crystallography, showcases the complexity and the precise geometrical arrangement of atoms within these molecules (Jiang & Zeng, 2016). Such studies are fundamental for understanding the molecular basis of the compound's potential applications and properties.

Supramolecular Interactions

Research into the fluorination of cyclohexane-5-spirohydantoin derivatives, which share a structural resemblance with the compound , focuses on the quantitative assessment of intermolecular interactions. These studies reveal how modifications like fluorination can influence the supramolecular architecture, highlighting the role of specific interactions in forming complex molecular networks (Simić et al., 2021).

Inhibition Properties

The evaluation of inhibition properties for mild steel protection in acidic environments by spirocyclopropane derivatives demonstrates the chemical versatility of compounds structurally related to "3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione". Such research indicates potential applications beyond biological systems, extending into materials science and corrosion inhibition (Chafiq et al., 2020).

Antimicrobial and Detoxification Applications

The development of N-halamine-coated cotton for antimicrobial and detoxification applications showcases the potential of using spirocyclic compounds for environmental and health-related applications. This research points towards innovative ways to harness the chemical properties of spirocyclic derivatives for practical applications, such as creating antimicrobial surfaces and materials capable of detoxifying harmful agents (Ren et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4Similar compounds have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

Compounds with similar structures have shown protective effects on seizures in maximal electroshock seizure (mes) tests . This suggests that the compound may interact with its targets to modulate neuronal activity and prevent excessive neuronal discharge, a characteristic feature of seizures.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it can be inferred that this compound may help in reducing the frequency and severity of seizures.

Properties

IUPAC Name |

3-(2-phenylethyl)-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c24-23(25,26)18-8-6-17(7-9-18)19(30)28-14-11-22(12-15-28)20(31)29(21(32)27-22)13-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLINLGLHJXSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

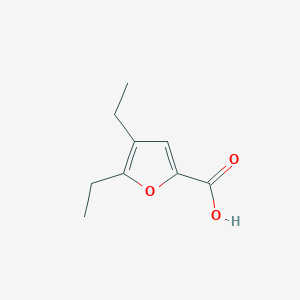

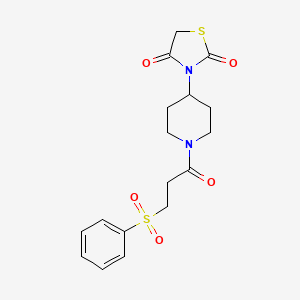

![2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2935487.png)

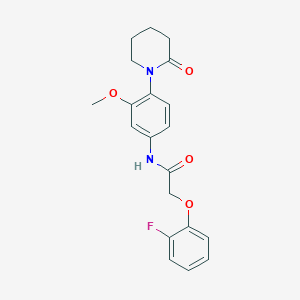

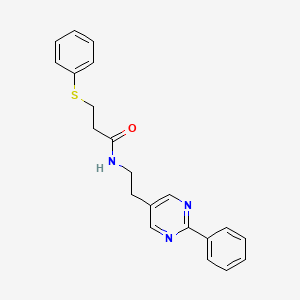

![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

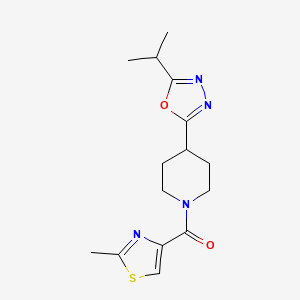

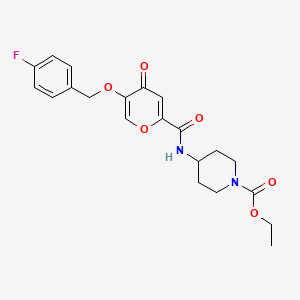

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2935491.png)

![4-[(E)-(4-oxochromen-3-ylidene)methyl]benzonitrile](/img/structure/B2935506.png)